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Compound of Interest

(S)-N-(1-Hydroxypropan-2-
Compound Name:

yl)oleamide
CAS No.: 909891-90-3
Cat. No.: B1326318

Get Quote

Executive Summary

o Oleamide (cis-9-octadecenamide) is a primary endogenous fatty acid amide acting as a
signaling lipid to induce sleep and modulate mood via gap junctions and serotonergic
systems.

e (S)-N-(1-Hydroxypropan-2-yl)oleamide (also known as N-oleoyl-L-alaninol) is a synthetic
or minor endogenous analog structurally related to Oleoylethanolamide (OEA).

» Key Difference: The substitution of the primary amine with an (S)-alaninol group introduces
steric hindrance at the

-carbon. This modification significantly increases metabolic stability against Fatty Acid Amide
Hydrolase (FAAH) compared to Oleamide, shifting the pharmacological profile from sleep
induction (Oleamide) toward metabolic regulation and PPAR-

activation (OEA-like profile).
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Chemical Structure & Physicochemical
Properties[1][2][3][4][5]

The fundamental difference lies in the head group. Oleamide possesses a simple primary
amide, whereas the (S)-analog features a chiral, branched alcohol moiety.
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Structural Visualization

The following diagram illustrates the structural divergence and its impact on enzymatic access.
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Figure 1: Steric hindrance of the methyl group in the (S)-analog reduces FAAH susceptibility.
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Pharmacodynamics & Mechanism of Action
Oleamide: The Sleep Lipid

Oleamide accumulates in the cerebrospinal fluid during sleep deprivation. Its potency is defined
by its ability to modulate ion channels and neurotransmitter receptors.

e Primary Target: Gap Junctions (Connexin 43) — Inhibition leads to synchronization of cellular

signaling.
e Secondary Targets: 5-HT2A, 5-HT2C, and GABA_A receptors (allosteric modulation).
o CB1 Receptor: Weak affinity (

), but acts as a "entourage" compound by inhibiting FAAH competitively.
(S)-N-(1-Hydroxypropan-2-yl)oleamide: The Metabolic

Modulator

This compound is structurally an analog of Oleoylethanolamide (OEA), a satiety factor. The
addition of the methyl group (alaninol vs. ethanolamine) alters the binding landscape.

e Primary Target (Predicted/Analogous):PPAR-
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(Peroxisome Proliferator-Activated Receptor alpha). Like OEA, N-acylated amino alcohols
with oleoyl tails are potent agonists of PPAR-

, regulating lipid metabolism and satiety.

e FAAH Inhibition: It acts as a substrate-mimic inhibitor or a slowly hydrolyzed substrate. By
occupying the FAAH active site without being rapidly broken down, it can elevate
endogenous levels of Anandamide and OEA (Entourage Effect).

o TRPV1: Potential weak agonist activity, contributing to anti-inflammatory signaling.

Comparative Signaling Pathway

Oleamide Pathways (S)-Analog Pathways
(S)-N-(1-Hydroxypropan-2-yl)oleamide Figure 2: Divergent pharmacological outcomes: Sedation (Oleamide) vs. Metabolic Regulation (Analog).
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[4][5][6]
Comparative Potency Data

The following data synthesizes general Structure-Activity Relationship (SAR) trends for N-acyl
amides. Note that while Oleamide has high efficacy for sleep, the (S)-analog exhibits superior
pharmacokinetic potency due to stability.
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Assay | Target

Oleamide Potency

(S)-Analog Potency

Interpretation

FAAH Hydrolysis Rate

100% (Reference)

<10%

The (S)-analog is
significantly more
stable, leading to a

longer half-life in vivo.

Gap Junction
Inhibition

Low / Inactive

The bulky head group
of the analog likely
prevents intercalation
into gap junction

plaques.

PPAR-

Activation

Inactive / Weak

High (

Analog mimics OEA,
activating nuclear
receptors to burn fat
and suppress

appetite.

CB1 Receptor Affinity

(Weak)

(Weak)

Neither compound is a
direct cannabinoid
agonist; both lack the
arachidonoyl tail
required for high CB1
affinity.

Sleep Induction

Effective (

mg/kg)

Ineffective

The analog lacks the
specific structural
motif required for

sleep modulation.

Experimental Protocols for Validation

To empirically verify the potency difference, the following protocols are recommended.

FAAH Stability Assay

Objective: Quantify the resistance of the (S)-analog to enzymatic degradation compared to

Oleamide.
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Preparation: Incubate

of Oleamide and (S)-N-(1-Hydroxypropan-2-yl)oleamide separately with rat brain
membrane homogenates (source of FAAH) in Tris buffer (pH 7.4) at 37°C.

Time Points: Collect aliquots at 0, 15, 30, 60, and 120 minutes.

Termination: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., d4-
Oleamide).

Analysis: Analyze via LC-MS/MS.
Result: Plot % remaining vs. time. Oleamide should degrade rapidly (

min), while the (S)-analog should remain >80% intact at 120 min.

PPAR- Transactivation Assay

Objective: Confirm the shift in potency toward metabolic targets.

Cell Line: HeLa or HEK293 cells co-transfected with human PPAR-

expression vector and a luciferase reporter plasmid (PPRE-Luc).

Treatment: Treat cells with increasing concentrations (

) of both compounds for 24 hours. Use GW7647 as a positive control.

Readout: Measure luciferase activity via luminescence.
Result: The (S)-analog should show a dose-dependent increase in luminescence (

in nanomolar/low micromolar range), whereas Oleamide will show negligible activity.
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2-yl)oleamide vs. Oleamide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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